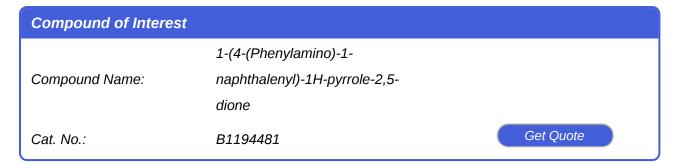


Biological activity of novel pyrrole-2,5-dione derivatives

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An In-depth Technical Guide on the Biological Activity of Novel Pyrrole-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a prominent five-membered heterocyclic ring containing a nitrogen atom. This core structure is a building block for numerous natural and synthetic products that exhibit a wide array of pharmacological applications.[1] Its unique chemical properties have made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrrole-2,5-dione derivatives, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Anticancer and Cytotoxic Activity

Pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative and cytotoxic effects across various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][4]

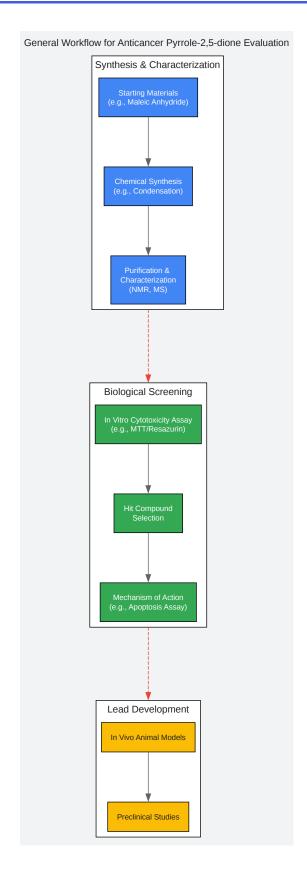
Data Presentation: Anticancer Activity



Compound Class/Derivative	Target Cell Line(s)	Key Findings (IC50/Gl50)	Reference
4-Amino-3-chloro-1H- pyrrole-2,5-diones	Various cancer cell lines	Demonstrated growth inhibition and ability to form stable complexes with EGFR and VEGFR2.	[5]
Fused Pyrroles (e.g., Pyrrolopyrimidines)	HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic)	Promising anticancer activity, induction of apoptosis via caspase-3/7 activation.	[4]
2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl) dicarbonyl]dihydrazine derivatives	HepG2 (Liver), Hela (Cervical), MCF-7 (Breast)	Compound 2 showed high activity in Hela and MCF-7 cells (GI ₅₀ = 15.2 μM and 18.1 μM respectively). Compound 4 was highly active in HepG2 cells (GI ₅₀ = 16.2 μM).	[6]
Thiazine, Imidazole, Pyrrole fused derivatives	CNE2 (Nasopharyngeal), KB (Oral), MCF-7 (Breast), MGC-803 (Gastric)	Several compounds showed significant cytotoxicity against the tested human cancer cell lines.	[7]

A generalized workflow for the synthesis and evaluation of these anticancer agents is depicted below.





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Caption: Workflow from synthesis to preclinical evaluation.



Anti-inflammatory Activity

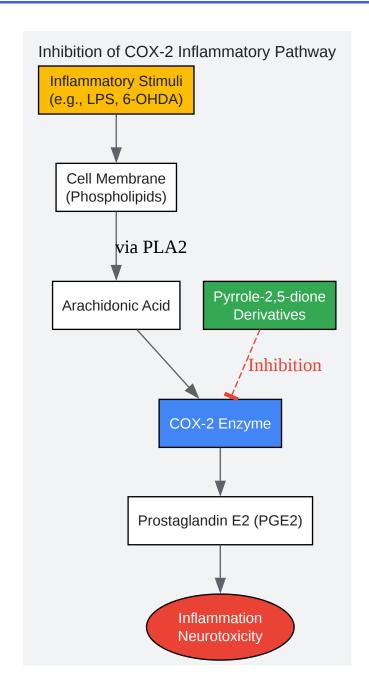
Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]

Data Presentation: Anti-inflammatory Activity

Compound Class/Derivative	Target/Assay	Key Findings	Reference
3,4-dimethyl-1H- pyrrole-2,5-dione derivatives	Anti-CD3 or LPS- stimulated human PBMCs	Significant inhibition of PBMC proliferation and production of proinflammatory cytokines (IL-6 and TNF-α).	[8][9]
1H-pyrrole-2,5-dione derivative (Compound 20)	Macrophage-derived foam cells	Inhibited lipid accumulation and reduced secretion of LDH, MDA, TNF-α, and ROS in a concentration- dependent manner.	[10]
1,5-diaryl pyrrole derivatives	6-OHDA induced neurotoxicity model	Suppressed the COX- 2/PGE2 pathway, reducing neuroinflammation.	[11]

The suppression of the COX-2 inflammatory pathway is a key mechanism for some derivatives.





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Caption: Mechanism of COX-2 pathway inhibition.

Antimicrobial Activity

The pyrrole-2,5-dione scaffold is present in compounds with a broad spectrum of antimicrobial activities, targeting various bacterial and fungal strains.[12][13]

Data Presentation: Antimicrobial Activity



Compound Class/Derivative	Target Organism(s)	Key Findings (MIC)	Reference
Pyrrolidine-2,5-dione fused to dibenzobarrelene	S. aureus, E. coli, C. albicans	Moderate to low activity with MICs ranging from 16-256 μg/mL.	[13]
3,4-dimethyl-1H- pyrrole-2,5-dione derivatives	S. aureus, E. faecalis, M. luteus, E. coli, P. aeruginosa	Varied antibacterial activity determined by the broth microdilution method.	[8]
Pyrrole derivatives linked with oxadiazole/triazole	M. luteus, P. mirabilis, A. niger, C. albicans	Compounds showed high activity against specific strains at 100 µg/mL.	[12]
4-amino-4H-1,2,4- triazole-3-thiol derivatives of pyrrole	P. aeruginosa, K. pneumoniae, S. epidermidis, A. niger	High activity against specific bacterial and fungal strains compared to standards.	[14]

Enzyme Inhibition

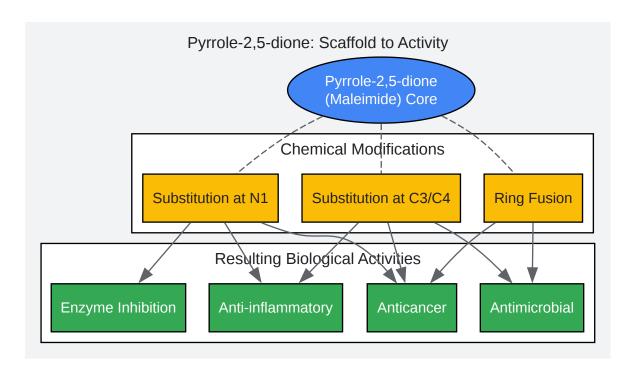
Derivatives of pyrrole-2,5-dione have been designed as specific inhibitors for various enzymes implicated in disease, showcasing their versatility in drug design.

Data Presentation: Enzyme Inhibition



Compound Class/Derivative	Target Enzyme/Protein	Biological Effect	Reference
4-Amino-3-chloro-1H- pyrrole-2,5-diones	EGFR, VEGFR2 (Tyrosine Kinases)	Potential anticancer activity through inhibition of ATP-binding domains.	[5]
1H-pyrrole-2,5-dione derivatives	Cholesterol Absorption (NPC1L1 protein implied)	Potent cholesterol absorption inhibition, stronger than ezetimibe in vitro.	[10][15]
Benzohydrazide derivatives of pyrrole	Enoyl ACP Reductase, DHFR	Dual inhibition, demonstrating antibacterial and antitubercular properties.	[16]

The logical relationship between the core scaffold and its diverse biological outcomes can be visualized.



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Caption: Structure-activity relationship overview.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols frequently cited in the literature for evaluating pyrrole-2,5-dione derivatives.

General Synthesis of N-Substituted Pyrrole-2,5-diones

A common synthetic route involves the condensation of a primary amine with a substituted maleic anhydride.[3][8]

- Reactants: Equimolar amounts of a substituted maleic anhydride (e.g., 2,3-dimethylmaleic anhydride) and an appropriate primary amine or amidrazone.
- Solvent: Toluene, chloroform, or diethyl ether.
- Procedure: The reactants are dissolved in the chosen solvent and refluxed for a period ranging from a few hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting solid is often washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
- Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[17]

Antiproliferative / Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability to determine the cytotoxic effects of the synthesized compounds.[4]

• Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).



- Compound Treatment: The next day, cells are treated with various concentrations of the test compounds (typically in a DMSO solution, diluted with media) for a specified duration (e.g., 48 or 72 hours).
- Resazurin Addition: After the incubation period, a resazurin-based solution (e.g., PrestoBlue[™] or alamarBlue[™]) is added to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink/red).
- Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C. The fluorescence or absorbance is then measured using a microplate reader.
- Data Analysis: The viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9]

- Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the broth to create a range of concentrations.
- Inoculation: The standardized microbial inoculum is added to each well containing the diluted compounds. Positive (inoculum only) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.



Anti-inflammatory Assay (Cytokine Production in PBMCs)

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[8][9]

- Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture and Treatment: PBMCs are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.
- Stimulation: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or anti-CD3 antibody, to induce cytokine production. Unstimulated and stimulated controls (without compound treatment) are included.
- Incubation: The plates are incubated for 24-48 hours.
- Cytokine Measurement: After incubation, the cell culture supernatant is collected. The
 concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is
 quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the
 manufacturer's instructions.
- Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in compound-treated wells to those in the stimulated control wells.

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